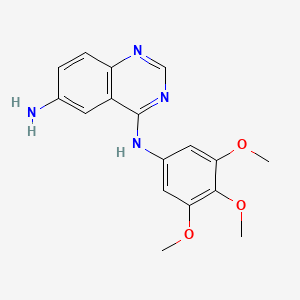
4,6-Quinazolinediamine, N-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . The compound features a quinazoline core substituted with a 3,4,5-trimethoxyphenyl group, which enhances its biological activity.
Preparation Methods
The synthesis of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide.
Substitution with Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE can be compared with other quinazoline derivatives:
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: This compound also exhibits anticancer activity but has different substituents that may affect its biological activity.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: This derivative has vasodilatory effects and is used in cardiovascular research.
The uniqueness of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for scientific research.
Properties
CAS No. |
899830-01-4 |
|---|---|
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
4-N-(3,4,5-trimethoxyphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C17H18N4O3/c1-22-14-7-11(8-15(23-2)16(14)24-3)21-17-12-6-10(18)4-5-13(12)19-9-20-17/h4-9H,18H2,1-3H3,(H,19,20,21) |
InChI Key |
NXOLMAVXDWVUEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















